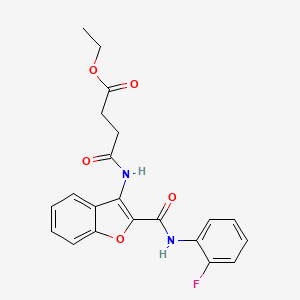

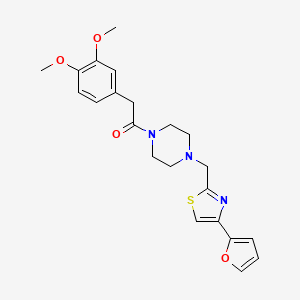

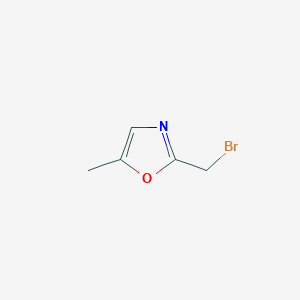

![molecular formula C18H17F3N2OS B2678838 N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide CAS No. 859464-08-7](/img/structure/B2678838.png)

N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide, also known as TMX-201, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidine-3-carboxamide derivatives and has been studied extensively for its ability to modulate various biological pathways.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Properties

The synthesis of heterocyclic compounds, such as thiophene-2-carboxamide derivatives, involves the reaction of thiazolidine-based precursors with various agents to yield compounds with potential antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Activity

Thiazole-5-carboxamide derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. Notably, derivatives with specific substitutions have shown significant activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (Cai et al., 2016).

Immunosuppressive Applications

Isoxazol and cinchoninic acid derivatives, which share a similar molecular framework with N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide, have been investigated for their immunosuppressive properties. These compounds exhibit inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, highlighting their potential in modifying immune responses (Knecht & Löffler, 1998).

Regioselective Synthesis and Structural Analysis

Research on novel thiazolidin-4-ones, including their regioselective synthesis and detailed structural characterization, underlines the versatility of thiazolidine derivatives in synthesizing compounds with potentially unique biological activities (Kozlov et al., 2005).

NF-kB and AP-1 Gene Expression Inhibition

Studies on pyrimidine derivatives of thiazolidine carboxamides have shown their ability to inhibit transcription mediated by NF-kB and AP-1 transcription factors. These findings suggest potential applications in the development of drugs targeting inflammatory pathways (Palanki et al., 2000).

properties

IUPAC Name |

N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2OS/c1-12-4-2-3-5-15(12)22-17(24)23-10-11-25-16(23)13-6-8-14(9-7-13)18(19,20)21/h2-9,16H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZZPRWFIKTBGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

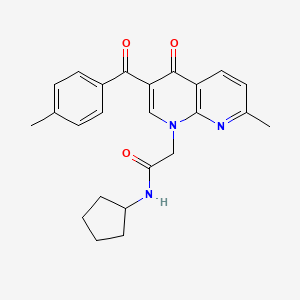

![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)

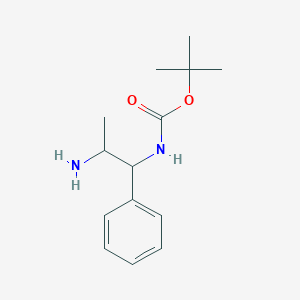

![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)

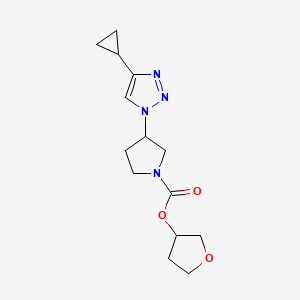

![1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2678763.png)

![8-Azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2678768.png)